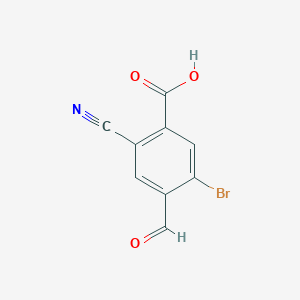

5-Bromo-2-cyano-4-formylbenzoic acid

Description

Properties

IUPAC Name |

5-bromo-2-cyano-4-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNO3/c10-8-2-7(9(13)14)5(3-11)1-6(8)4-12/h1-2,4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDXQQFEWMFLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C#N)C(=O)O)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison due to shared structural motifs (e.g., bromine substitution, carboxylic acid group) or functional group variations:

Table 1: Structural and Functional Group Comparison

Key Differences and Implications

The amino (-NH2) group in 4-amino-5-bromobenzoic acid facilitates tautomerism and hydrogen bonding, which are absent in the target compound .

Synthetic Accessibility: 5-Bromo-2,4-difluorobenzoic acid is synthesized via bromination of 2,4-difluorobenzonitrile in aqueous sulfuric acid, achieving high purity (93–99%) . In contrast, introducing both cyano and formyl groups into the benzene ring would likely require multi-step protection/deprotection strategies, increasing synthetic complexity.

Applications: Fluorinated analogs (e.g., ) are prioritized in agrochemicals due to fluorine’s metabolic stability. The cyano and formyl groups in the target compound may instead favor applications in medicinal chemistry (e.g., as kinase inhibitors or covalent binders).

For example, 5-bromo-2-fluoro-4-methylbenzoic acid has a molecular weight of 233.03 g/mol , while the target compound’s molecular weight would likely exceed 250 g/mol due to the heavier cyano and formyl groups.

Research Findings and Limitations

- Experimental Data Gaps: No direct studies on this compound are cited in the evidence. Comparisons rely on extrapolation from structurally related compounds.

- Computational Predictions: Analogous DFT studies (e.g., for 4-amino-5-bromobenzoic acid ) suggest that computational modeling could predict the target compound’s tautomerism or electronic properties, but experimental validation is required.

Preparation Methods

Direct Bromination of 2-Cyano-4-formylbenzoic Acid

Method Overview:

This approach involves brominating 2-cyano-4-formylbenzoic acid at the 5-position of the aromatic ring using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- Reagents: N-bromosuccinimide (NBS), a radical initiator (e.g., AIBN), solvent such as carbon tetrachloride or acetonitrile.

- Conditions: Reflux at 60-80°C under inert atmosphere, with careful control of temperature and reaction time to prevent over-bromination.

- Outcome: Selective substitution at the 5-position, yielding 5-bromo-2-cyano-4-formylbenzoic acid.

Research Findings:

Patents indicate that bromination of substituted benzoic acids can be achieved with high selectivity using NBS, especially when the electron-withdrawing groups (cyano and formyl) direct substitution to the ortho and para positions.

Bromination via Aromatic Nitration Followed by Halogenation

Method Overview:

A two-step process where nitration introduces nitro groups, which are subsequently reduced or converted to nitrile, followed by bromination.

- Step 1: Nitration of benzoic acid derivatives using a mixture of nitric and sulfuric acids to introduce nitro groups at the desired position.

- Step 2: Conversion of nitro groups to nitrile via Sandmeyer-type reactions or other cyanation methods.

- Step 3: Bromination of the aromatic ring at the 5-position using NBS or bromine in acetic acid.

Research Findings:

This route offers high regioselectivity, especially when directing groups are present, but involves multiple steps and purification stages.

Halogenation of 2-Cyano-4-formylbenzoic Acid Derivatives via Electrophilic Aromatic Substitution

Method Overview:

Electrophilic halogenation using bromine in the presence of catalysts like iron or aluminum bromide, under mild conditions.

- Reagents: Bromine, iron(III) bromide or aluminum bromide as catalysts.

- Conditions: Reflux in acetic acid or dichloromethane, with temperature control to achieve selective substitution.

- Notes: The presence of electron-withdrawing groups (cyano and formyl) influences the regioselectivity.

Research Findings:

Patents and literature suggest that electrophilic bromination in the presence of Lewis acids affords high regioselectivity and yields.

Data Table Summarizing Preparation Methods

Notes on Optimization and Purification

- Reaction Control: Precise temperature regulation and stoichiometric control of brominating agents are critical to prevent polybromination.

- Purification: Recrystallization from ethanol-water or chromatography ensures high purity of the final compound.

- Yield Optimization: Using excess brominating agents with controlled reaction times maximizes yield while minimizing by-products.

Q & A

Basic: What synthetic strategies are recommended for preparing 5-Bromo-2-cyano-4-formylbenzoic acid, and how can solvent toxicity be minimized?

Answer:

A common approach involves starting from isobenzofuran-1(3H)-ones, which are functionalized via bromination and formylation. However, traditional methods often rely on toxic solvents like 1,2-dichloroethane or CCl₄ . To mitigate toxicity, consider replacing these with greener alternatives (e.g., cyclopentyl methyl ether or 2-methyl-THF) or adopting flow chemistry setups, which reduce solvent volumes and improve reaction control. Flow systems also enhance reproducibility by minimizing manual handling .

Advanced: How does flow chemistry optimize the synthesis of this compound compared to batch methods?

Answer:

Flow chemistry enables precise temperature and residence time control, critical for exothermic bromination and formylation steps. This method reduces side reactions (e.g., over-bromination) and improves yield consistency. For example, continuous flow systems can achieve >85% yield in <2 hours, compared to batch methods requiring longer reaction times and yielding ~70% due to thermal gradients . Additionally, inline purification modules can isolate intermediates, enhancing purity without column chromatography.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the formyl group at ~1700 cm⁻¹ and CN stretch at ~2200 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves aromatic proton environments and confirms substitution patterns (e.g., bromo and cyano group positions).

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, providing bond-length/angle data and verifying regioselectivity .

Advanced: How can researchers resolve contradictions between NMR and X-ray data during structural elucidation?

Answer:

Discrepancies may arise from dynamic effects (e.g., rotational isomerism) in solution versus static crystal structures. Strategies include:

- DFT Calculations : Compare computed NMR chemical shifts with experimental data to identify dominant conformers.

- Variable-Temperature NMR : Probe temperature-dependent shifts to detect conformational flexibility.

- High-Resolution Crystallography : Use synchrotron radiation to improve data resolution, reducing model bias . Triangulating these methods ensures accurate structural assignments .

Basic: What storage conditions are critical for maintaining the stability of this compound?

Answer:

- Temperature : Store at 0–4°C to slow hydrolysis of the cyano group.

- Moisture : Use desiccants (e.g., silica gel) in sealed containers to prevent formyl group hydration.

- Light : Protect from UV exposure to avoid photo-degradation of the aromatic system .

Advanced: How can the formyl group in this compound be leveraged for synthesizing heterocyclic derivatives?

Answer:

The formyl group undergoes condensation reactions to form imines or hydrazones, which cyclize into heterocycles. For example:

- Phthalazin-1(2H)-ones : React with hydrazine to form hydrazones, followed by acid-catalyzed cyclization.

- Isoindolinones : Use reductive amination with primary amines to generate bicyclic structures .

Optimize reaction conditions (e.g., anhydrous solvents, catalytic acetic acid) to suppress side reactions like cyano group hydrolysis.

Advanced: What computational methods support reaction mechanism studies for derivatization reactions?

Answer:

- Density Functional Theory (DFT) : Models transition states to identify rate-determining steps (e.g., nucleophilic attack on the formyl carbon).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, guiding solvent selection for improved selectivity.

- Docking Studies : Predict interactions in biological applications (e.g., enzyme inhibition) .

Basic: How can researchers validate purity and assess degradation products?

Answer:

- HPLC-MS : Quantify purity (>95%) and detect degradation products (e.g., hydrolyzed cyano groups).

- TLC with UV/Visualization : Monitor reaction progress using silica plates and ninhydrin staining for amine byproducts.

- Karl Fischer Titration : Measure residual moisture, critical for stability assessments .

Advanced: What strategies mitigate batch-to-batch variability in multi-step syntheses?

Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR probes) to track intermediate formation.

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) using factorial designs.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for each step, ensuring consistency .

Advanced: How does the electronic effect of substituents influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing cyano and bromo groups deactivate the aromatic ring, directing electrophilic substitution to the para position of the formyl group. In Suzuki-Miyaura couplings, the bromo substituent acts as a leaving group, with Pd catalysts favoring oxidative addition at this site. Computational studies (e.g., NBO analysis) quantify charge distribution to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.